molecular formula C18H23N3O2S B590417 N-Carbobenzyloxy Pramipexole CAS No. 1797134-75-8

N-Carbobenzyloxy Pramipexole

Cat. No.: B590417
CAS No.: 1797134-75-8
M. Wt: 345.461
InChI Key: OLYZLZWSJOFMJF-UHFFFAOYSA-N
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Description

N-Carbobenzyloxy Pramipexole is a derivative of Pramipexole, a non-ergot dopamine agonist primarily used in the treatment of Parkinson’s disease and Restless Legs Syndrome. The compound is characterized by the presence of a carbobenzyloxy (Cbz) protecting group attached to the nitrogen atom of Pramipexole. This protecting group is commonly used in organic synthesis to prevent unwanted reactions at the nitrogen site during multi-step synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Carbobenzyloxy Pramipexole typically involves the protection of the amine group in Pramipexole. The process begins with the reaction of Pramipexole with benzyl chloroformate in the presence of a base such as sodium carbonate or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature. The product is then purified through recrystallization or chromatography to obtain this compound in high yield .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with reaction conditions optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions: N-Carbobenzyloxy Pramipexole undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Catalytic Hydrogenation: Pd/C catalyst, hydrogen gas, and an alcoholic solvent such as ethanol or methanol.

    Enzymatic Deprotection: Specific deprotectase enzymes, mild aqueous conditions.

Major Products:

Scientific Research Applications

N-Carbobenzyloxy Pramipexole has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Carbobenzyloxy Pramipexole is primarily related to its parent compound, Pramipexole. Pramipexole acts as a dopamine receptor agonist, specifically targeting the D2, D3, and D4 receptors in the brain. By stimulating these receptors, Pramipexole helps alleviate symptoms of Parkinson’s disease and Restless Legs Syndrome. The carbobenzyloxy group serves as a protective moiety during synthesis and does not significantly alter the pharmacological activity of Pramipexole .

Comparison with Similar Compounds

    Pramipexole: The parent compound, used for treating Parkinson’s disease and Restless Legs Syndrome.

    Dexpramipexole: An enantiomer of Pramipexole, investigated for its potential in treating amyotrophic lateral sclerosis (ALS).

    Ropinirole: Another non-ergot dopamine agonist used for similar therapeutic purposes.

Uniqueness: N-Carbobenzyloxy Pramipexole is unique due to the presence of the carbobenzyloxy protecting group, which allows for selective reactions during synthesis. This makes it a valuable intermediate in the preparation of various Pramipexole derivatives and other related compounds .

Properties

IUPAC Name

benzyl N-(2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)-N-propylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2S/c1-2-10-21(18(22)23-12-13-6-4-3-5-7-13)14-8-9-15-16(11-14)24-17(19)20-15/h3-7,14H,2,8-12H2,1H3,(H2,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLYZLZWSJOFMJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(C1CCC2=C(C1)SC(=N2)N)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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